Unifiram (DM232) is a synthetic nootropic agent belonging to the class of cognition enhancers. [, , , ] It was first synthesized as part of a research program focused on developing more potent analogs of Piracetam, a known nootropic drug. [, ] Unifiram exhibits significantly higher potency than Piracetam, approximately four orders of magnitude greater. [, , ] Its primary role in scientific research lies in investigating its potential as a therapeutic agent for memory impairments and cognitive deficits associated with various neurological disorders. [, ]
The synthesis of Unifiram enantiomers utilizes (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone as chiral precursors. [] While specific details of the synthesis procedure are not provided in the abstracts, the enantiomeric excess achieved was determined to be greater than 99.9% using capillary electrophoresis. [] Further research on the structure-activity relationship of Unifiram and its analog, Sunifiram (DM235), has been conducted, but details are not provided in the abstract. []
Limited information is available regarding the specific chemical reactions involving Unifiram. One study investigates the metabolism of Unifiram using ultra-high-performance liquid chromatography–high-resolution mass spectrometry. [] Another study explored deuterium incorporation into Unifiram via iridium-catalyzed C(sp3)−H activation and hydrogen isotope exchange, highlighting the molecule's reactivity and potential for isotopic labeling in pharmaceutical research. []
Although the precise mechanism of action of Unifiram remains to be fully elucidated, research suggests its involvement in the modulation of several neurotransmission systems. [, , ] Studies indicate that Unifiram can:
Unifiram's primary scientific application lies in its potential as a cognition enhancer, particularly in ameliorating memory impairment. [] Studies demonstrate its efficacy in various animal models of amnesia:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2